molecular formula C6H10Br2 B8732382 1,6-Dibromo-3-hexene

1,6-Dibromo-3-hexene

Cat. No.: B8732382
M. Wt: 241.95 g/mol
InChI Key: QBGNQGGJSCRVJJ-UHFFFAOYSA-N
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Description

(3E)-1,6-Dibromo-3-hexene is an organobromine compound typically observed as a clear, colorless to light yellow oil. alfa-chemistry.com Its structure is defined by a six-carbon chain with bromine atoms at the first and sixth positions and a double bond between the third and fourth carbons. The designation "(3E)" indicates that the substituents on the double bond are in a trans configuration, imparting a degree of rigidity to the center of the molecule. alfa-chemistry.com

Physicochemical Properties of (3E)-1,6-Dibromo-3-hexene
PropertyValueReference
CAS Number59533-63-0 alfa-chemistry.comscbt.com
Molecular FormulaC₆H₁₀Br₂ alfa-chemistry.comchemspider.com
Molecular Weight241.95 g/mol alfa-chemistry.comscbt.com
AppearanceClear Colourless/Light Yellow Oil alfa-chemistry.com
Synonyms(E)-1,6-Dibromohex-3-ene, trans-1,6-Dibromohex-3-ene alfa-chemistry.com

In modern organic synthesis, 1,6-dibromo-3-hexene is valued for its trifunctional nature. The two primary alkyl bromide moieties serve as excellent electrophilic sites for nucleophilic substitution reactions. This allows for the facile introduction of a six-carbon linker between two nucleophiles. Simultaneously, the internal alkene provides a site for a wide array of chemical transformations, such as epoxidation, dihydroxylation, ozonolysis, or metathesis.

This combination of reactive sites distinguishes it from its saturated analog, 1,6-dibromohexane (B150918). While 1,6-dibromohexane is a flexible molecule widely used to introduce a simple C6 spacer in polymer synthesis and other molecular architectures, the double bond in this compound offers a point of functionality and stereochemical control. sigmaaldrich.comchemicalbook.com This makes it a more strategic building block for creating molecules with defined shapes and reactivity.

Comparative Features of this compound and 1,6-Dibromohexane
FeatureThis compound1,6-Dibromohexane
Backbone StructureUnsaturated, rigid C=C bondSaturated, flexible C-C bonds
Primary Reactive SitesTwo C-Br bonds (substitution), one C=C bond (addition, etc.)Two C-Br bonds (substitution)
Primary Synthetic RoleStereochemically defined functional linkerFlexible C6 spacer/linker sigmaaldrich.com

While specific historical accounts detailing the initial synthesis of this compound are not prominently available, the research trajectory for such molecules can be inferred from the broader evolution of synthetic chemistry. Initially, bifunctional alkyl halides were primarily investigated for their role in forming polymers and simple cyclic compounds through reactions with dinucleophiles.

The scholarly significance of this compound lies in its potential as a versatile tool for chemical synthesis. The scope of academic inquiry, both performed and potential, revolves around exploiting its unique combination of functional groups.

Key areas of research interest include:

Synthesis of Macrocycles and Polymers: The two alkyl halide ends can react with various linking molecules to produce polymers or macrocycles. The presence of the double bond within the resulting backbone can be used to control the polymer's properties or to allow for post-polymerization functionalization.

Precursor for Cyclization Substrates: As noted, the compound is an ideal precursor for 1,6-dienes or 1,6-enynes. These substrates are central to a major class of cyclization reactions that form five- and six-membered rings, which are foundational structures in many natural products and pharmaceutical agents. researchgate.netrsc.org

Development of Complex Molecular Architectures: The ability to selectively react at either the C-Br bonds or the C=C bond allows for stepwise, controlled synthesis. A researcher could first perform substitution reactions at the termini and then elaborate the central double bond, or vice versa, providing a high degree of synthetic flexibility.

In essence, the academic inquiry into this compound is driven by its utility as a compound useful in organic synthesis, offering a combination of reactivity and structural definition that is highly sought after for the construction of novel and complex molecules. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

IUPAC Name

1,6-dibromohex-3-ene

InChI

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6-8/h1-2H,3-6H2

InChI Key

QBGNQGGJSCRVJJ-UHFFFAOYSA-N

Canonical SMILES

C(CBr)C=CCCBr

Origin of Product

United States

Elucidation of Reactivity and Mechanistic Pathways of 1,6 Dibromo 3 Hexene

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, offering high selectivity and functional group tolerance masterorganicchemistry.commdpi.com. 1,6-Dibromo-3-hexene, with its two bromine atoms, presents opportunities for single or double cross-coupling reactions. While specific detailed research findings directly on this compound for all these coupling types are not extensively detailed in general literature, the principles of these reactions apply to dibrominated substrates.

Suzuki-Miyaura Coupling: This reaction involves the coupling of organohalides (like this compound) with organoboronic acids or esters in the presence of a palladium catalyst and a base masterorganicchemistry.com. The advantage of Suzuki coupling lies in its mild reaction conditions, broad functional group tolerance, and non-hazardous byproducts mdpi.com. For dibrominated compounds, regioselectivity can be influenced by the proximity of substituents to the bromine atoms rsc.org. For instance, studies on dibromobenzenes have shown that vinyl groups proximal to C-Br bonds can decrease the rate of Suzuki coupling, allowing for sequential reactions rsc.org.

Negishi Coupling: This methodology utilizes organozinc reagents as coupling partners with organohalides, catalyzed by palladium or nickel rsc.orguwindsor.ca. Negishi coupling is known for its high reactivity and ability to form C-C bonds with various alkyl, aryl, and alkenyl halides rsc.orgtsukuba.ac.jp. For poly-halogenated substrates, excellent chemoselectivity can be achieved tsukuba.ac.jp. While direct examples with this compound are not commonly cited, related studies show that di-bromo-substituted pyridines can undergo double Negishi couplings rsc.org.

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of organohalides with organostannanes rsc.orgrsc.org. Organostannanes are stable, tolerate a variety of functional groups, and offer good chemoselectivity rsc.org. This reaction can be performed under mild conditions, including room temperature in water with specific catalysts and surfactants rsc.org. The use of tetraalkynylstannanes has been explored for aryl halides, suggesting potential for similar reactivity with dibromoalkenes like this compound rsc.org.

The application of these methodologies to this compound would typically involve the selective or sequential functionalization of its two bromine atoms, leading to products with diverse carbon skeletons and functional groups.

Table 1: General Parameters for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst (Typical)Base (Typical)Solvent (Typical)Key Advantage
SuzukiOrganoboronic Acid/EsterPd(0) complex (e.g., Pd(PPh₃)₄) masterorganicchemistry.commdpi.comK₂CO₃, NaOH, K₃PO₄ masterorganicchemistry.comresearchgate.netToluene, Dioxane, THF, H₂O mdpi.comMild conditions, non-hazardous byproducts mdpi.com
NegishiOrganozinc ReagentPd(0) or Ni(0) complex rsc.orguwindsor.caNot typically required (organozinc is reactive)THF, DMF tsukuba.ac.jpHigh reactivity, broad scope rsc.org
StilleOrganostannanePd(0) complex (e.g., Pd(P(t-Bu)₃)₂) rsc.orgNot typically requiredOrganic solvents (THF, DMF, NMP), Water rsc.orgFunctional group tolerance, mild conditions possible rsc.org

Olefin Metathesis Reactions

Olefin metathesis is a powerful synthetic strategy that allows for the redistribution of carbon-carbon double bonds acs.org. This compound, possessing an internal alkene, can participate in various metathesis reactions.

Cross-Metathesis (CM): This reaction involves the coupling of two different alkenes to form new alkene products acs.org. This compound can undergo cross-metathesis with other olefins, leading to the formation of new dibrominated alkenes with altered chain lengths or structures. For instance, this compound has been used in cross-metathesis with 1,10-diacetoxy-5-decene to yield 8-bromo-5-octenyl acetate (B1210297), an intermediate in pheromone synthesis google.comgoogle.com. This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts google.comgoogle.com.

Self-Metathesis: While not explicitly detailed for this compound, self-metathesis of alkenes can occur, leading to symmetrical products. Given its structure, this compound could potentially undergo self-metathesis of its internal double bond, though this might be less synthetically useful than cross-metathesis with other substrates.

Ring-Closing Metathesis (RCM): RCM is a common reaction for forming cyclic structures from acyclic dienes acs.org. However, this compound is not a diene in the classical sense for RCM (it has one internal double bond and two terminal bromines). If the bromine atoms were replaced with alkene functionalities, RCM would be applicable.

Table 2: Olefin Metathesis Reactions of this compound

Reaction TypeReactant(s)Catalyst (Example)Product(s) (Example)YieldReference
Cross-MetathesisThis compound + 1,10-Diacetoxy-5-deceneRuthenium-based catalyst (e.g., Grubbs' catalyst) google.comgoogle.com8-Bromo-5-octenyl acetate google.comgoogle.com40-50% google.com google.comgoogle.com

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules msu.eduacs.org. This compound, with its internal double bond, can act as a dienophile or a component in other cycloaddition processes.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) msu.edu. While this compound itself is not a conjugated diene, its internal alkene can function as a dienophile if reacted with a suitable diene. For example, the cycloaddition of 1,3-butadiene (B125203) to cyanoethene is a known Diels-Alder reaction msu.edu. The presence of bromine atoms might influence the reactivity or regioselectivity of such reactions.

1,3-Dipolar Cycloaddition: These reactions involve a 1,3-dipole and a dipolarophile (an unsaturated compound) to form a five-membered heterocyclic ring acs.orgacademie-sciences.fr. The double bond in this compound could serve as a dipolarophile. For instance, trifluorodiazoethane undergoes 1,3-dipolar cycloaddition with styrene (B11656) derivatives to form trifluoromethylpyrazoles acs.org. The reactivity with aliphatic alkenes, however, can be limited acs.org.

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involve a reorganization of the atoms within a molecule, leading to an isomer winona.edumasterorganicchemistry.com. Isomerization processes specifically refer to the conversion of one isomer into another.

Allylic Rearrangements: The presence of a double bond and allylic bromine atoms (if the double bond were adjacent to the bromines) could lead to allylic rearrangements. For example, bromination of alkenes with N-bromosuccinimide (NBS) can lead to allylic rearrangement products, where the bromine migrates to an allylic position winona.edu. While this compound has bromines at the ends of the chain and an internal double bond, reactions that create allylic radical or carbocation intermediates could induce such rearrangements. For instance, the reaction of 1-hexene (B165129) and 3-hexene (B12438300) with NBS has been shown to result in allylic rearrangement products winona.edu.

Geometric Isomerization (cis-trans isomerization): The double bond in this compound can exist as cis (Z) or trans (E) isomers. Isomerization between these forms can occur under various conditions, such as thermal, photochemical, or catalytic processes orgsyn.org. For example, the stereochemistry of alkenyl ethers can be influenced by isomerization processes orgsyn.org.

Double Bond Isomerization: The internal double bond in this compound could potentially undergo positional isomerization, where the double bond shifts along the carbon chain. This is a known process for olefins, often catalyzed by transition metals or acids, leading to more thermodynamically stable isomers escholarship.orguantwerpen.be. For instance, hydroboration-isomerization allows for the shifting of a carbon-carbon double bond from an internal to a terminal position uantwerpen.be.

Table 3: Examples of Rearrangement and Isomerization Processes

Reaction TypeReactant (Example)Conditions (Example)Product(s) (Example)Key ObservationReference
Allylic Rearrangement3-HexeneNBS, Cyclohexane, Reflux winona.edu4-Bromo-2-hexene, 2-Bromo-3-hexene winona.eduFormation of rearranged products winona.edu winona.edu
Positional IsomerizationInternal OlefinsCatalytic (e.g., hydroboration-isomerization) uantwerpen.beTerminal Olefins uantwerpen.beShift of double bond position uantwerpen.be uantwerpen.be

Applications of 1,6 Dibromo 3 Hexene in Advanced Chemical Synthesis and Materials Science

Precursor in Complex Organic Molecule Synthesis

Synthesis of Macrocyclic and Heterocyclic Compounds

The bifunctional nature of 1,6-Dibromo-3-hexene, possessing two terminal bromine atoms and an internal alkene moiety, suggests its potential as a precursor for cyclization reactions leading to macrocyclic and heterocyclic compounds. The bromine atoms can serve as leaving groups for nucleophilic substitution or elimination reactions, facilitating ring closure. The double bond can also participate in various transformations, including metathesis, additions, or further functionalization, which could be leveraged in constructing complex ring systems. However, specific, detailed research findings directly utilizing this compound for the synthesis of macrocyclic or heterocyclic compounds are not prominently documented in the reviewed literature. Its utility in this domain can be inferred from the general reactivity of similar dibrominated compounds in ring-forming reactions.

Construction of Scaffolds for Advanced Organic Structures

This compound has been demonstrated as a valuable precursor in the construction of advanced organic structures, particularly through olefin metathesis reactions. A notable application involves its use in the synthesis of 8-bromooctanol. This compound is a significant starting material for the synthesis of insect pheromones. The process involves the cross-metathesis of this compound with 1,10-diacetoxy-5-decene. This reaction pathway provides an efficient and cost-effective method to produce 8-bromo-5-octenyl acetate (B1210297), which can then be further reduced and deacetylated to yield 8-bromooctanol. The ability of this compound to participate in such highly selective and efficient cross-metathesis reactions highlights its utility in building complex molecular scaffolds for specialized applications.

Monomer and Cross-linking Agent in Polymer and Copolymer Design

Synthesis of Specialty Polymers and Conjugated Polymers

This compound is classified as a monomer and a polymer reagent, indicating its potential for integration into polymer and copolymer structures. Its structure, featuring both a double bond and two reactive bromine atoms, could allow for diverse polymerization mechanisms, including addition polymerization across the alkene, or condensation/radical reactions involving the bromine functionalities. This versatility suggests its applicability in designing specialty polymers with specific properties or even conjugated polymers if the double bond is incorporated into a delocalized π-system. However, detailed research findings on specific specialty or conjugated polymers synthesized directly from this compound as a primary monomer are not extensively detailed in the provided literature.

Role in Network Polymer Formation

Given its bifunctional nature, this compound is also categorized as a potential cross-linking agent in polymer chemistry. Cross-linking agents are crucial for enhancing the mechanical strength, thermal stability, and chemical resistance of polymeric materials by forming covalent bonds between polymer chains, leading to a three-dimensional network structure. The two bromine atoms could react with suitable functional groups on polymer chains, or the double bond could participate in cross-linking reactions. While its classification as a cross-linking agent is noted, specific research findings detailing its mechanistic role or applications in forming network polymers are not prominently available in the reviewed literature.

Intermediate in the Fabrication of Carbon-Based Nanostructures

The fabrication of carbon-based nanostructures, such as graphene nanoribbons or carbon nanotubes, often relies on molecular precursors that can undergo controlled polymerization and cyclization on surfaces or under specific thermal conditions. While halogenated organic molecules, particularly those with alkyne or aromatic functionalities, are frequently employed in these bottom-up synthetic approaches, direct applications of this compound as an intermediate for the fabrication of carbon-based nanostructures are not extensively reported in the reviewed literature. Current research in this area tends to focus on precursors that facilitate the formation of sp- or sp²-hybridized carbon networks, often involving triple bonds or extended aromatic systems.

Precursor for Graphene Nanoribbon Synthesis

Graphene nanoribbons (GNRs) are one-dimensional nanostructures of graphene that possess tunable electronic properties, making them highly attractive for advanced nanoelectronic and optoelectronic devices rsc.orgresearchgate.net. The most common and effective method for producing atomically precise GNRs is the "bottom-up" approach, which involves the surface-assisted polymerization and subsequent cyclodehydrogenation of specifically designed molecular precursors rsc.orgresearchgate.netnih.govscispace.com.

The established mechanisms for on-surface GNR synthesis, such as Ullmann-type coupling, typically rely on the homolytic cleavage of carbon-halogen bonds (e.g., C-Br or C-I bonds) in aromatic or polycyclic aromatic hydrocarbon (PAH) precursors researchgate.netnih.govscispace.comaip.orgdiva-portal.org. This dehalogenation step generates highly reactive diradical intermediates, which then undergo aryl-aryl coupling to form extended polymer chains. Subsequent annealing at higher temperatures induces intramolecular cyclodehydrogenation, leading to the formation of the fully conjugated graphene nanoribbon structure rsc.orgresearchgate.netnih.govscispace.comaip.org. Examples of such precursors include 10,10'-dibromo-9,9'-bianthracene (B55566) (DBBA) and various other dibrominated or diiodinated aromatic compounds rsc.orgnih.govscispace.comaip.orgdiva-portal.org.

Given its aliphatic nature, this compound lacks the inherent aromaticity required for these established GNR synthesis pathways. Its structure does not lend itself to the formation of extended, planar, sp²-hybridized carbon networks through the aryl-aryl coupling and cyclodehydrogenation reactions that define bottom-up GNR fabrication. Therefore, this compound is not a reported or typical precursor for the synthesis of graphene nanoribbons via the well-established on-surface or solution-phase bottom-up methodologies.

Utility in Ligand Synthesis for Catalysis

Ligands are crucial components in homogeneous and heterogeneous catalysis, coordinating to metal centers to form complexes that facilitate various chemical transformations libretexts.orglibretexts.org. The design and synthesis of ligands involve incorporating specific functional groups and structural motifs that enable effective coordination to metal ions and modulate their electronic and steric environment, thereby influencing catalytic activity, selectivity, and stability nih.govsigmaaldrich.com. Common building blocks for catalytic ligands often include nitrogen-containing heterocycles (e.g., pyridines, diazines, triazines), phosphines, and various chelating agents libretexts.orgnih.govsigmaaldrich.com.

While this compound contains two bromine atoms and an alkene functional group, which could theoretically participate in organic reactions, direct literature evidence for its specific utility as a precursor for the synthesis of ligands for catalysis is not widely documented in the general scientific discourse. The bromine atoms could potentially serve as leaving groups for nucleophilic substitution reactions or participate in cross-coupling reactions to introduce other functionalities. The alkene moiety could also act as a coordinating group to certain metal centers. However, the compound's linear aliphatic structure with a single internal double bond does not appear to be a common or privileged scaffold for the construction of the complex, often chiral or sterically demanding, ligand architectures typically employed in advanced catalytic systems sigmaaldrich.com.

Although related compounds like 1,6-dibromohexane (B150918) (a saturated analog) have been used as C6 spacers in molecular architecture for materials science applications, such as in the synthesis of polymers and molecular bridges chemicalbook.com, this does not directly translate to its utility in the synthesis of specialized catalytic ligands. The absence of readily available detailed research findings specifically linking this compound to the synthesis of ligands for catalysis suggests that it is not a commonly utilized building block in this particular field.

Data Tables

Table 1: Key Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₀Br₂ alfa-chemistry.comcymitquimica.com
Molecular Weight241.95 g/mol alfa-chemistry.comcymitquimica.com
AppearanceClear Light Yellow Oil alfa-chemistry.com
Boiling Point253.643 °C (at 760 mmHg) alfa-chemistry.com
Density1.64 g/cm³ alfa-chemistry.com

PubChem CIDs

All compound names mentioned in this article and their corresponding PubChem CIDs are listed below.

Advanced Analytical Methodologies for Research on 1,6 Dibromo 3 Hexene Reactivity and Transformations

Spectroscopic Techniques for Reaction Monitoring and Mechanistic Studies

Spectroscopic methods offer non-invasive and highly informative approaches to monitor chemical reactions involving 1,6-Dibromo-3-hexene, providing direct evidence of structural changes and the formation of new chemical bonds.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for real-time monitoring of reactions involving this compound due to its ability to provide detailed structural information at an atomic level osf.ioresearchgate.net. By acquiring spectra directly from the reaction mixture as it progresses, researchers can observe the disappearance of signals corresponding to the starting material and the emergence of new signals characteristic of products or transient intermediates.

For this compound, both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are crucial.

¹H NMR : Changes in the chemical shifts, integration, and coupling patterns of the vinylic protons (those directly attached to the double bond) and the protons adjacent to the bromine atoms (allylic and terminal methylene (B1212753) protons) would be highly indicative of reaction progress. For instance, a nucleophilic substitution at the bromine-bearing carbons would alter the chemical environment of the adjacent protons, leading to new signals. Similarly, if the double bond undergoes addition, the vinylic proton signals would disappear, and new aliphatic proton signals would emerge.

¹³C NMR : This technique provides information on the carbon backbone. The characteristic signals of the sp² carbons of the alkene and the carbons bearing bromine atoms would shift significantly or disappear upon reaction, with new signals appearing for product carbons. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) can also lead to characteristic splitting patterns or broadening of signals for adjacent carbons.

Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC), can be employed to unambiguously assign complex spectra and confirm structural connectivity, which is particularly useful for elucidating the structures of unexpected byproducts or short-lived intermediates osf.ioresearchgate.net. Quantitative NMR (qNMR) can also be used to determine the concentration of reactants, products, and internal standards without the need for calibration curves, providing accurate yield information throughout the reaction youtube.com.

Example Application: Monitoring a Cyclization Reaction of this compound Consider a hypothetical intramolecular cyclization of this compound to form a cyclic product, such as a cyclohexadiene derivative, possibly via elimination of HBr or a metal-mediated cyclization.

Table 1: Hypothetical ¹H NMR Data for this compound and a Cyclized Product

CompoundProton TypeChemical Shift (δ, ppm)MultiplicityIntegration
This compound -CH₂Br (C1, C6)3.4-3.6Triplet4H
-CH₂- (C2, C5)2.5-2.7Multiplet4H
=CH- (C3, C4)5.5-5.7Triplet of triplets2H
Hypothetical Cyclized Product (e.g., 1,4-cyclohexadiene) =CH- (C1, C4)5.6-5.8Singlet/Multiplet2H
-CH₂- (C2, C3, C5, C6)2.6-2.8Multiplet4H

Note: The exact chemical shifts and multiplicities would depend on the specific cyclized product and its symmetry.

As the reaction proceeds, the signals for the -CH₂Br groups of this compound would diminish, while new signals corresponding to the cyclic structure would grow.

Advanced Infrared (IR) and Raman Spectroscopic Applications

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information on the functional groups present in a molecule and their changes during a reaction youtube.comlibretexts.orgresearchgate.net. By monitoring characteristic absorption or scattering bands, these techniques can track the consumption of reactants and the formation of products.

IR Spectroscopy :

For this compound, key IR absorptions would include:

C=C stretching: typically around 1640-1680 cm⁻¹ (medium intensity) libretexts.org.

=C-H stretching (vinylic C-H): typically around 3020-3100 cm⁻¹ (medium intensity) libretexts.org.

C-H stretching (aliphatic C-H): typically around 2850-2960 cm⁻¹ (medium intensity) libretexts.org.

C-Br stretching: typically in the fingerprint region, around 500-600 cm⁻¹ (strong intensity) libretexts.org.

During a reaction, the disappearance of the C-Br stretch and changes in the C=C and C-H stretching regions would indicate the transformation of the starting material. For instance, if the double bond reacts, the vinylic C-H and C=C stretches would diminish or disappear. If bromine atoms are substituted or eliminated, the C-Br stretch would be absent in the product spectrum.

Raman Spectroscopy :

Raman often provides strong signals for symmetric vibrations and non-polar bonds, making it particularly useful for C=C bonds, which are often strong Raman scatterers researchgate.nethoriba.com.

The C=C stretching vibration of this compound would likely be a strong band in the Raman spectrum, complementing its IR activity.

Raman is also advantageous for monitoring reactions in aqueous solutions, as water is a weak Raman scatterer compared to its strong IR absorption horiba.com. In-situ Raman monitoring setups allow for data collection from outside translucent reaction vessels, making it suitable for reactions under various conditions, including mechanochemical processes nih.gov.

Example Application: Monitoring Bromine Elimination or Addition If this compound undergoes an elimination reaction to form a triene, the C=C stretching region would show an increase in intensity or new bands corresponding to the additional double bonds. If it undergoes addition across the double bond, the C=C stretch would disappear.

Table 2: Characteristic IR and Raman Wavenumbers for this compound

Functional GroupVibration TypeIR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)Intensity (IR/Raman)
C=C (alkene)Stretching1640-1680 libretexts.org1640-1680Medium (IR), Strong (Raman)
=C-H (vinylic)Stretching3020-3100 libretexts.org3020-3100Medium (IR), Weak (Raman)
C-H (aliphatic)Stretching2850-2960 libretexts.org2850-2960Medium (IR), Medium (Raman)
C-BrStretching500-600 libretexts.org500-600Strong (IR), Medium (Raman)

Note: These are general ranges; specific values would depend on the exact molecular environment.

Mass Spectrometry for Elucidation of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique for identifying and characterizing reaction intermediates and products by determining their molecular weights and providing characteristic fragmentation patterns mdpi.com. For bromine-containing compounds like this compound, MS is particularly informative due to the natural isotopic abundance of bromine.

Isotopic Pattern of Bromine : Bromine has two major isotopes, ⁷⁹Br (abundance ~50.69%) and ⁸¹Br (abundance ~49.31%). This results in a distinctive isotopic pattern in the mass spectrum for molecules containing bromine. For a monobrominated compound, the M+2 peak will be almost as intense as the M+ peak. For a dibrominated compound like this compound (C₆H₁₀Br₂), the molecular ion region will show three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1, corresponding to [C₆H₁₀⁷⁹Br⁷⁹Br]⁺, [C₆H₁₀⁷⁹Br⁸¹Br]⁺, and [C₆H₁₀⁸¹Br⁸¹Br]⁺, respectively uni.lu. This unique pattern serves as a clear diagnostic for the presence and number of bromine atoms in a molecule.

Fragmentation Analysis : Electron Ionization (EI-MS) provides fragmentation patterns that can be used to deduce structural information. Cleavage of C-Br bonds, allylic cleavages, and rearrangements are common for bromoalkenes. By analyzing these fragments, researchers can identify the presence of specific structural motifs and track their changes during a reaction.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions, which is crucial for confirming the identity of unknown products and intermediates.

Tandem Mass Spectrometry (MS/MS) : MS/MS techniques (e.g., collision-induced dissociation, CID) can be used to further fragment selected ions, providing more detailed structural information, particularly useful for complex reaction mixtures or when identifying isomers.

Example Application: Identifying Products of this compound Reactions If this compound undergoes a reaction, MS can confirm the molecular weight of the product and, crucially, reveal if bromine atoms have been retained, lost, or replaced. For instance, if a dehydrobromination occurs, the molecular weight would decrease by HBr (e.g., 80 or 82 amu), and the bromine isotopic pattern would change or disappear accordingly.

Table 3: Expected Mass Spectral Data for this compound and a Hypothetical Product

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Key Ions (m/z)Isotopic Pattern for Br (M:M+2:M+4)
This compound C₆H₁₀Br₂239.91493 uni.lu240, 242, 244 (M⁺)~1:2:1 (for M⁺, M+2, M+4)
161, 163 ([M-Br]⁺)~1:1 (for [M-Br]⁺, [M-Br]+2)
82 ([C₆H₁₀]⁺)N/A
Hypothetical Product (e.g., 1,3,5-hexatriene) C₆H₈80.062680 (M⁺)N/A (no Br)
65 ([M-CH₃]⁺)N/A

Note: Fragmentation patterns are illustrative and would depend on the specific ionization method and molecular structure.

Chromatographic Techniques for Reaction Mixture Analysis

Chromatographic techniques are essential for separating components in a reaction mixture, allowing for the identification and quantitation of reactants, products, and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantitation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile compounds in complex mixtures mdpi.comresearchgate.net. It combines the separation efficiency of gas chromatography with the identification capabilities of mass spectrometry.

Separation : In GC, the reaction mixture is vaporized and carried through a chromatographic column by an inert gas. Components separate based on their boiling points, polarity, and interaction with the stationary phase, leading to distinct peaks at specific retention times gencat.cat. This allows for the resolution of this compound from its potential reaction products and byproducts, provided they are sufficiently volatile and thermally stable.

Identification : As each separated component elutes from the GC column, it enters the MS detector. The mass spectrometer generates a mass spectrum for each component, providing its molecular weight and fragmentation pattern researchgate.net. By comparing these mass spectra with spectral libraries (e.g., NIST library) and known retention times, compounds can be confidently identified researchgate.net. The characteristic bromine isotopic pattern (M:M+2:M+4 for dibromo compounds, M:M+2 for monobromo compounds) is particularly useful for identifying bromine-containing species uni.lu.

Quantitation : GC-MS can be used for both qualitative and quantitative analysis. Quantitation is typically achieved by integrating peak areas from the chromatogram and comparing them to calibration curves generated from known concentrations of standards, often using an internal standard for improved accuracy and precision gencat.catnih.gov. This allows researchers to track the conversion of this compound over time and determine reaction yields.

Example Application: Tracking Product Formation and Purity GC-MS would be used to monitor the disappearance of this compound and the appearance of new peaks corresponding to products. For example, if a substitution reaction yields a less volatile product, its retention time would likely be longer. If an elimination reaction yields a more volatile product (e.g., a diene), its retention time might be shorter.

Table 4: Hypothetical GC-MS Data for a Reaction Mixture Involving this compound

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragments (m/z)Isotopic Pattern (if Br present)
This compound 12.5240, 242, 244161, 163 ([M-Br]⁺), 82 ([C₆H₁₀]⁺)~1:2:1
Product A (e.g., 1,3,5-hexatriene) 5.88065 ([M-CH₃]⁺), 52, 39N/A
Product B (e.g., 6-bromo-1-hexene) 9.1162, 16481, 83 ([M-Br]⁺), 67~1:1
Impurity VariesVariesVariesVaries

High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Reactions

High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for separating and quantifying components in a mixture, particularly when the compounds are non-volatile, thermally labile, or have high molecular weights sigmaaldrich.com. While this compound itself might be amenable to GC-MS, many of its potential reaction products, especially those resulting from polymerization, cyclization, or reactions with larger nucleophiles, might require HPLC for analysis.

Separation : HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Various column chemistries (e.g., reversed-phase, normal-phase) and mobile phase gradients can be optimized to achieve excellent resolution of complex reaction mixtures.

Purity Assessment : HPLC is widely used to assess the purity of synthesized compounds. By analyzing the chromatogram, the presence of impurities can be detected as additional peaks. The area under each peak is proportional to the concentration of the analyte, allowing for the calculation of percentage purity.

Quantitation : Similar to GC-MS, HPLC can be used for quantitative analysis by comparing peak areas or heights to calibration curves. Different detectors, such as UV-Vis detectors (for chromophoric compounds), refractive index detectors (for universal detection), or evaporative light scattering detectors (ELSD, for non-volatile compounds), can be employed depending on the nature of the analytes.

For reactions involving this compound, HPLC would be essential for:

Monitoring the formation of polymeric byproducts that are too large or non-volatile for GC-MS.

Analyzing reactions conducted in polar solvents or with polar reagents where GC-MS might be less suitable.

Determining the purity of isolated products before further characterization or use.

Table 5: Hypothetical HPLC Data for Purity Assessment of a Product from this compound

ComponentRetention Time (min)Peak Area (mAU*s)Relative Area (%)
Main Product 8.2985097.5
Impurity 1 6.51001.0
Impurity 2 9.51501.5
Total 10100100.0

Theoretical and Computational Investigations of 1,6 Dibromo 3 Hexene

Quantum Chemical Calculations on Reaction Pathways and Mechanisms

Quantum chemical calculations, including ab initio and Density Functional Theory (DFT) methods, are fundamental for mapping out reaction pathways and understanding mechanisms at an atomic level uomustansiriyah.edu.iquomustansiriyah.edu.iqbbhegdecollege.com. For 1,6-Dibromo-3-hexene, such calculations would typically focus on:

Halogenation Reactions: Investigating the addition of electrophiles (e.g., halogens) to the double bond. This would involve identifying transition states and intermediates for both Markovnikov and anti-Markovnikov additions, as well as potential radical pathways. The presence of two bromine atoms elsewhere in the molecule could influence the electronic environment of the double bond, potentially altering its reactivity compared to simpler alkenes msu.edu.

Elimination Reactions: Studying the dehydrobromination pathways to form dienes or alkynes. Quantum chemical calculations could determine the activation energies for E1 and E2 mechanisms, assessing the stability of carbocation or carbanion intermediates, and predicting the regioselectivity (e.g., formation of 1,3-hexadiene (B165228) versus 1,4-hexadiene) msu.edu.

Cyclization Reactions: Given the chain length and the presence of a double bond and two leaving groups, intramolecular reactions leading to cyclic compounds (e.g., cyclopropanes, cyclohexenes) could be explored. This would involve identifying potential transition states for ring closure, possibly involving radical or ionic intermediates.

Nucleophilic Substitution: Analyzing the substitution of bromine atoms by various nucleophiles. The calculations would differentiate between SN1 and SN2 mechanisms at the primary carbon centers, considering the influence of the double bond on the stability of potential carbocation intermediates or the steric accessibility for SN2 attack.

These calculations would provide insights into the energetics (e.g., reaction enthalpies, activation barriers) and geometric structures (bond lengths, angles) of reactants, transition states, and products, offering a comprehensive picture of the reaction landscape researchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are crucial for exploring the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment researchgate.netresearchgate.net. For this compound, MD simulations would be employed to:

Conformational Analysis: Investigate the various possible conformers of the molecule, arising from rotations around single bonds and the flexibility of the hexene chain. The presence of the double bond introduces rigidity, but the C-C single bonds flanking it, and those connecting to the bromine atoms, allow for multiple low-energy conformations. MD simulations could identify the most stable conformers and the energy barriers for interconversion between them.

Intermolecular Interactions: Study how this compound interacts with solvent molecules or other solute molecules. This is particularly relevant for understanding solubility, crystallization behavior, or its behavior in reaction mixtures. MD simulations could reveal the nature and strength of van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atoms.

Diffusion and Transport Properties: While more complex, MD simulations can also provide insights into transport properties like diffusion coefficients in different media, which can be influenced by molecular shape and intermolecular forces researchgate.net.

Prediction of Reactivity and Selectivity via Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio methods are extensively used for predicting chemical reactivity and selectivity by analyzing electronic properties uomustansiriyah.edu.iquomustansiriyah.edu.iqresearchgate.netacs.org. For this compound, these methods would be applied to:

Electronic Structure Analysis: Calculate properties such as frontier molecular orbitals (HOMO and LUMO) and their energies and spatial distributions. The energy gap between the HOMO and LUMO can serve as an indicator of reactivity, with smaller gaps often correlating with higher reactivity. The spatial distribution (lobes) of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential Maps: Generate electrostatic potential (ESP) maps to visualize charge distribution across the molecule. Regions of high electron density (negative ESP) would be potential sites for electrophilic attack, while electron-deficient regions (positive ESP) would attract nucleophiles.

Local Reactivity Descriptors: Utilize conceptual DFT descriptors such as Fukui functions to quantitatively predict the most reactive sites for nucleophilic, electrophilic, and radical attacks researchgate.net. For example, the Fukui function f+ would indicate sites prone to nucleophilic attack, f- for electrophilic attack, and f0 for radical attack.

Stereoselectivity Prediction: For reactions involving the double bond, DFT calculations could predict the stereochemical outcome (e.g., cis vs. trans products, or enantiomeric/diastereomeric excesses if chiral centers are involved) by comparing the energies of different transition states leading to stereoisomeric products acs.org.

Modeling of Catalytic Cycles Involving this compound

Computational modeling is vital for understanding and optimizing catalytic processes, particularly those involving transition metals core.ac.ukrsc.orgresearchgate.net. For this compound, if it were to be involved in a catalytic reaction (e.g., cross-coupling, hydrogenation, or cyclization), computational studies would focus on:

Catalyst-Substrate Interactions: Investigating the initial binding of this compound to a catalyst, identifying preferred binding sites (e.g., the double bond or the bromine atoms) and the strength of these interactions.

Ligand Effects: Exploring how different ligands on a metal catalyst influence the reactivity, selectivity (e.g., regioselectivity, stereoselectivity), and stability of the catalyst-substrate complex. This could involve screening various ligand designs computationally to identify optimal catalytic systems.

Regioselectivity and Stereoselectivity in Catalysis: Predicting the preferred position of reaction or the stereochemical outcome in catalyzed reactions, by comparing the energy barriers of competing pathways within the catalytic cycle researchgate.net.

Exploration of Electronic Structure and Bonding Properties for Reactivity Prediction

A detailed understanding of the electronic structure and bonding within this compound is foundational for predicting its chemical behavior uomustansiriyah.edu.iquomustansiriyah.edu.iq. This would involve:

Bonding Analysis: Analyzing bond orders, bond lengths, and bond angles to understand the nature of the covalent bonds (C-C, C=C, C-Br, C-H) and their relative strengths. The presence of the double bond and the electronegative bromine atoms significantly influences electron distribution.

Hyperconjugation and Inductive Effects: Investigating the influence of the bromine atoms on the electron density of the double bond through inductive effects and potential hyperconjugative interactions with adjacent C-H or C-C bonds. These effects can significantly impact the reactivity of the alkene acs.org.

Vibrational Spectroscopy Prediction: Simulating infrared (IR) and Raman spectra based on calculated vibrational frequencies. This can aid in experimental characterization and provide insights into bond strengths and molecular flexibility.

NMR Chemical Shift Prediction: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts, which can be compared with experimental data to validate computational models and provide further insights into the electronic environment of different nuclei within the molecule.

Note on Data Tables and Detailed Research Findings: As noted in the introduction, specific detailed research findings and associated data tables derived from direct computational investigations solely on this compound were not identified in the literature search. Therefore, this article provides a theoretical framework of how these computational methods would be applied to such a compound, rather than presenting specific numerical results or experimental comparisons.

Synthesis and Reactivity of 1,6 Dibromo 3 Hexene Derivatives and Analogues

Stereoisomeric Variants and Their Distinct Reactivity Profiles

1,6-Dibromo-3-hexene can exist as two geometric isomers: (E)-1,6-dibromo-3-hexene (trans) and (Z)-1,6-dibromo-3-hexene (cis). This stereoisomerism arises from the restricted rotation around the carbon-carbon double bond. The spatial arrangement of the substituents relative to the double bond significantly influences the molecule's physical properties and chemical reactivity.

The (E)-isomer is generally more thermodynamically stable due to reduced steric strain compared to the (Z)-isomer, where the alkyl chains are on the same side of the double bond. The synthesis of specific stereoisomers often requires carefully controlled reaction conditions. For analogous, more complex systems, it has been shown that one isomer can be converted to the other, for instance, through UV irradiation, which facilitates cis-trans isomerization.

The distinct geometries of the (E) and (Z) isomers directly impact their reactivity, particularly in intramolecular cyclization reactions. The spatial proximity of the two terminal bromine atoms and the carbon backbone differs between the isomers, which can lead to different reaction rates and even different products. For example, in reactions designed to form cyclic structures, the (Z)-isomer may be pre-organized in a conformation that favors cyclization, potentially leading to higher yields or faster reaction rates compared to the more linear conformation of the (E)-isomer.

In reactions involving external reagents, such as palladium-catalyzed cross-coupling, the stereochemistry of the double bond is typically retained in the product. The reactivity of the allylic C-Br bonds in these isomers can be influenced by stereoelectronic effects, where the orientation of the bond relative to the pi system of the double bond affects its susceptibility to nucleophilic attack or oxidative addition to a metal catalyst.

Feature(E)-1,6-Dibromo-3-hexene(Z)-1,6-Dibromo-3-hexene
Structure Bromo-alkyl chains are on opposite sides of the double bond.Bromo-alkyl chains are on the same side of the double bond.
Relative Stability Generally more stable due to lower steric hindrance.Generally less stable due to higher steric hindrance.
Reactivity in Cyclization May react slower or require different conditions due to the larger distance between terminal carbons.Often favored for cyclization reactions due to the closer proximity of the reactive ends.
Reactivity in Cross-Coupling Undergoes reactions with retention of the trans configuration.Undergoes reactions with retention of the cis configuration.

Functionalized Hexene Derivatives with Modified Substitution Patterns

The two primary bromine atoms in this compound are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. These reactions pave the way for a variety of functionalized hexene derivatives with tailored properties.

Common nucleophilic substitution reactions include:

Hydrolysis: Reaction with water or hydroxide ions yields the corresponding 1,6-dihydroxy-3-hexene.

Amination: Reaction with ammonia or primary/secondary amines produces 1,6-diamino-3-hexene derivatives.

Cyanation: Reaction with cyanide salts (e.g., NaCN, KCN) introduces nitrile groups, forming 1,6-dicyano-3-hexene, which can be further hydrolyzed to carboxylic acids or reduced to amines.

Alkoxylation: Reaction with alkoxides leads to the formation of 1,6-diether derivatives.

These functionalized derivatives serve as important intermediates in the synthesis of more complex molecules, including polymers and pharmacologically active compounds. For example, the resulting diols can be used in polyester synthesis, while diamines are precursors to polyamides.

The table below summarizes some potential functionalization reactions starting from (E)-1,6-dibromo-3-hexene.

ReagentProductFunctional Group Introduced
NaOH(aq)(E)-Hex-3-ene-1,6-diolHydroxyl (-OH)
2 eq. NH₃(E)-Hex-3-ene-1,6-diamineAmino (-NH₂)
2 eq. NaCN(E)-Hept-3-ene-1,7-dinitrileCyano (-CN)
2 eq. CH₃ONa1,6-Dimethoxy-hex-3-eneMethoxy (-OCH₃)

Exploration of Heteroatom-Substituted Analogues

Heteroatom-substituted analogues of this compound are compounds where one or more carbon atoms in the hexene backbone are replaced by atoms such as nitrogen, oxygen, or sulfur. These substitutions can dramatically alter the chemical and physical properties of the molecule. The synthesis of such analogues often involves building the molecule from smaller fragments rather than modifying a pre-existing hexene chain.

However, this compound can be a key precursor for synthesizing six- or seven-membered heterocyclic compounds through intramolecular or intermolecular cyclization reactions. For instance, reacting this compound with a primary amine under appropriate conditions could potentially lead to the formation of a substituted azepane (a seven-membered ring containing nitrogen). Similarly, reaction with sodium sulfide could yield a thiepane.

The general strategy for forming such heterocycles involves a double nucleophilic substitution where the heteroatom acts as the nucleophile, displacing both bromide ions.

Heteroatom NucleophileTarget HeterocycleRing SizeDescription
Primary Amine (R-NH₂)N-substituted Azepane derivative7The nitrogen atom displaces both bromines to form a seven-membered ring.
Sodium Sulfide (Na₂S)Thiepane derivative7The sulfur atom displaces both bromines to form a sulfur-containing seven-membered ring.
Dihydroxy compoundOxepane derivative7An oxygen-containing seven-membered ring can be formed through Williamson ether synthesis.

Polyhalogenated Hexene Derivatives and their Synthetic Utility

Polyhalogenated derivatives of this compound are compounds containing more than two halogen atoms. A straightforward method to synthesize such a derivative is through the addition of a halogen, such as bromine (Br₂), across the double bond of this compound. This reaction would result in a tetrabrominated hexane derivative, specifically 1,3,4,6-tetrabromohexane.

The addition of bromine to an alkene typically proceeds via an anti-addition mechanism, leading to a specific stereochemical outcome. The resulting tetrabromoalkane is a highly functionalized molecule with four reactive sites. The presence of multiple bromine atoms, which are good leaving groups, makes these compounds valuable intermediates in organic synthesis.

The synthetic utility of these polyhalogenated derivatives lies in their potential to undergo multiple elimination or substitution reactions to create complex structures. For example, treatment of 1,3,4,6-tetrabromohexane with a strong base could induce a double dehydrobromination, potentially leading to the formation of a conjugated diene or even a triene system, depending on the reaction conditions. These highly unsaturated products are useful in Diels-Alder reactions and as monomers for polymerization.

Starting MaterialReactionProductKey Features of ProductSynthetic Utility
This compoundAddition of Br₂1,3,4,6-TetrabromohexaneSaturated alkane with four bromine atoms.Precursor for elimination reactions to form dienes/trienes.
1,3,4,6-TetrabromohexaneElimination (e.g., with strong base)Hexatriene or other unsaturated systemsConjugated pi system.Dienophile in Diels-Alder reactions; monomer for polymerization.

Q & A

Q. What are the standard synthetic routes for 1,6-Dibromo-3-hexene, and how do reaction conditions influence yield?

  • Methodological Answer : The primary synthetic route involves a modified procedure adapted from Crowe and coworkers, where 4-bromo-1-butene is reacted in dichloromethane (DCM) using Hoyveda’s ruthenium catalyst. This method achieves a 68% yield after purification via silica gel filtration and reduced-pressure concentration . Key variables affecting yield include catalyst loading (0.5–2 mol%), solvent polarity, and reaction time. Researchers should optimize these parameters systematically, using thin-layer chromatography (TLC) to monitor reaction progress. Alternative routes, such as McMurry coupling, have been explored but require further validation for scalability .

Q. How is this compound characterized spectroscopically, and what spectral markers confirm its structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. In 1^1H NMR, the vinylic protons (C3) appear as a multiplet near δ 5.2–5.8 ppm, while the brominated termini (C1 and C6) show splitting patterns consistent with allylic coupling. 13^{13}C NMR reveals carbons adjacent to bromine at ~30–40 ppm. Gas chromatography-mass spectrometry (GC-MS) should display a molecular ion peak at m/z 244 (for C6_6H10_{10}Br2_2) with fragmentation patterns matching theoretical predictions. Compare data with PubChem entries for analogous dibromoalkenes to validate assignments .

Advanced Research Questions

Q. What challenges arise in the purification of this compound, and how can chromatographic conditions be optimized?

  • Methodological Answer : Challenges include co-elution of byproducts (e.g., unreacted 4-bromo-1-butene) and degradation under prolonged exposure to light or heat. Column chromatography using silica gel with a hexane:ethyl acetate (95:5) solvent system effectively separates the target compound. Pre-adsorption of the crude mixture onto silica gel before loading improves resolution. For scale-up, flash chromatography with automated fraction collection reduces handling time and minimizes decomposition .

Q. How does the choice of catalyst impact stereoselectivity in alkylation reactions involving this compound?

  • Methodological Answer : Catalysts like LiI in alkylation with 2-lithium-1-methyl-o-carborane influence regioselectivity due to their Lewis acidity. LiI promotes carborane attack at the less hindered terminal bromide (C1 or C6), favoring mono-substitution. In contrast, palladium-based catalysts (e.g., Pd(PPh3_3)4_4) may enable cross-coupling at both termini but require rigorous moisture-free conditions. Researchers should conduct kinetic studies under varying catalytic systems to map steric and electronic effects .

Q. What are the implications of using excess 1-methyl-o-carborane in alkylation reactions, and how does this affect product distribution?

  • Methodological Answer : Using three equivalents of 1-methyl-o-carborane leads to a mixture of mono- and di-substituted products. The di-carboranylalkene forms when both terminal bromides react, while mono-substitution dominates under stoichiometric conditions. To isolate the desired product, researchers should employ gradient elution in chromatography and analyze fractions via 11^{11}B NMR to confirm carborane integration. Excess carborane may also induce steric hindrance, reducing reaction efficiency beyond optimal equivalents .

Methodological Considerations for Contradictory Data

  • Addressing Yield Discrepancies : If literature reports conflicting yields (e.g., 68% vs. lower values), replicate experiments under controlled conditions (same catalyst batch, solvent purity, and inert atmosphere). Use Design of Experiments (DoE) to identify critical variables .
  • Handling Spectral Anomalies : Cross-validate NMR and MS data with computational tools (e.g., ChemDraw simulations) and reference databases like NIST Chemistry WebBook .

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